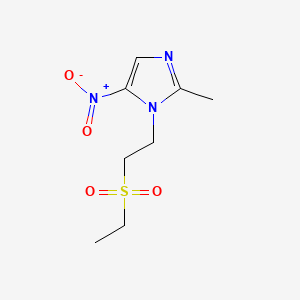
4-Hydroxy Omeprazole Sulfide
概要
説明
4-Hydroxy Omeprazole Sulfide is a metabolite of Omeprazole, a widely used proton pump inhibitor (PPI) that reduces stomach acid production. This compound is significant in the study of Omeprazole’s metabolism and its pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy Omeprazole Sulfide can be synthesized through various chemical reactions involving Omeprazole. One common method involves the oxidation of Omeprazole using oxidizing agents such as m-Chloroperoxybenzoic acid . The reaction typically requires controlled conditions to ensure the selective formation of the hydroxy sulfide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
4-Hydroxy Omeprazole Sulfide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert it back to Omeprazole or other related compounds.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperoxybenzoic acid for oxidation.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Reduced Omeprazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
4-Hydroxy Omeprazole Sulfide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Omeprazole.
Toxicology: Assessing the safety and potential side effects of Omeprazole metabolites.
Environmental Studies: Monitoring the presence of pharmaceutical metabolites in wastewater.
Drug Development: Investigating the efficacy and safety of new PPI derivatives.
作用機序
4-Hydroxy Omeprazole Sulfide, like Omeprazole, inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing stomach acid secretion. This inhibition occurs through the formation of a covalent bond with the enzyme’s cysteine residues, leading to prolonged suppression of acid production .
類似化合物との比較
Similar Compounds
Omeprazole: The parent compound, widely used as a PPI.
Esomeprazole: The S-isomer of Omeprazole, with similar pharmacological effects.
Lansoprazole: Another PPI with a similar mechanism of action.
Pantoprazole: A PPI with a slightly different chemical structure but similar effects.
Uniqueness
4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of Omeprazole. Its formation and subsequent reactions provide insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it valuable for both clinical and environmental studies .
特性
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUFHVGKGMRSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50708701 | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151602-50-5, 103876-98-8 | |
| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















